molecular formula C20H22N2O2S B2415381 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl](phenyl)methanesulfonamide CAS No. 383147-69-1

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl](phenyl)methanesulfonamide

Cat. No.: B2415381
CAS No.: 383147-69-1
M. Wt: 354.47
InChI Key: IKBCHUKSYPZCJN-UHFFFAOYSA-N
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Description

N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide is a synthetic organic compound with the molecular formula C20H22N2O2S and a molecular weight of 354.5 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with dimethyl groups, a benzyl group, and a methanesulfonamide group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using a Friedel-Crafts alkylation reaction.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Methanesulfonamide Group: Finally, the methanesulfonamide group is attached through a sulfonation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methanesulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are amines and alcohols.

    Substitution: The products vary depending on the nucleophile used, but common products include substituted benzyl derivatives and sulfonamides.

Scientific Research Applications

N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-16-12-13-17(2)22(16)20-11-7-6-10-19(20)14-21-25(23,24)15-18-8-4-3-5-9-18/h3-13,21H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBCHUKSYPZCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2CNS(=O)(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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